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Abstract

Cyclic ozone (03), also known as trioxirane, is a high-energy, metastable allotrope of oxygen
theoretically predicted to exist as an equilateral triangle (Dsn symmetry).[1][2] Unlike the
common bent (Czv) form of ozone, cyclic ozone has not been synthesized or isolated in bulk
guantities.[1] Its significance lies in its potential as a high-energy-density material, which could
enhance the specific impulse of rocket fuels, a prospect that has driven research into its
formation and stabilization.[1][3] This document outlines the primary theoretical and
experimental approaches proposed for the synthesis and observation of this elusive molecule,
providing computational and experimental protocols based on published research.

Theoretical Prediction and Characterization

The existence and properties of cyclic ozone are primarily established through computational
quantum chemistry.[4] These theoretical studies are crucial as they predict the molecule's
stability, geometry, and spectroscopic signatures, which are essential for guiding experimental
efforts. High-level calculations have confirmed that cyclic ozone is a local minimum on the
potential energy surface, approximately 29-34 kcal/mol (121-142 kJ/mol) higher in energy than
the standard bent ozone.[2][4]

Computational Protocol: Ab Initio and DFT Calculations
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Ab initio and Density Functional Theory (DFT) methods are employed to model the properties
of cyclic ozone. The general protocol involves geometry optimization to find stable structures,
followed by frequency calculations to confirm they are true minima and to predict vibrational
spectra.

Protocol Steps:
o Geometry Optimization:
o Define an initial molecular structure with Dsn symmetry.

o Perform geometry optimization using a selected level of theory (e.g., CCSD(T),
MRCISD+Q, or B3LYP) and a suitable basis set (e.g., aug-cc-pVQZ).[4]

o The optimization algorithm iteratively adjusts atomic coordinates to find the lowest energy
conformation.

» Frequency Calculation:

o Using the optimized geometry, perform a vibrational frequency calculation at the same
level of theory.

o The absence of imaginary frequencies confirms the structure is a true local minimum on
the potential energy surface.

o The resulting frequencies and intensities predict the infrared (IR) absorption spectrum,
which is critical for experimental identification.[5]

o Energy Profile Calculation:
o Calculate the single-point energies of both the cyclic (Dsn) and bent (C2v) isomers.

o Determine the transition state structure connecting the two isomers to calculate the energy
barrier for isomerization. This barrier is predicted to be around 22-25 kcal/mol.[4]

Data Presentation: Predicted Molecular Properties
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The following tables summarize key quantitative data derived from various computational
studies.

Table 1: Comparison of Calculated Geometries for Ozone Isomers

Bent Ozone (Czv) -

Property Cyclic Ozone (Dsn) .
Experimental

0-0 Bond Length ~1.435 - 1.45 A[2][6] 1.272 A[7]

0-0-0 Bond Angle 60°[2][6] 116.78°[7]

Table 2: Calculated Energetics and Stability of Cyclic Ozone

Parameter Value (kcal/mol) Value (kJ/mol) Reference

Energy Relative to

+29 to +34 +121 to +142 [4]
Bent Ozone
Isomerization Barrier
) +22 to +26 +92 to +109 [4]18]
(Cyclic — Bent)
Dissociation Barrier
_ +47 +197 [4]
(Cyclic = 02+ 0)
Predicted Half-life (at
~10 seconds N/A [4]

200 K)

Visualization: Computational Workflow

The following diagram illustrates the typical workflow for the theoretical investigation of cyclic
ozone.
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Computational Workflow for Cyclic Ozone

Initial Setup
Define Initial Geometry Select Level of Theory Select Basis Set
(D3h Symmetry) (e.g., CCSD(T)) (e.g., aug-cc-pvVQ2z)

Calculation Steps

Perform Geometry
Optimization

Calculate Vibrational Locate Transition State Calculate Single-Point
Frequencies (Isomerization Pathway) Energies

Anaglysis & Results

Predicted IR Spectrum Reaction Energetics

Optimized Geometry

(Frequencies, Intensities) (Relative Energy, Barrier Height)

(Bond Lengths, Angles)
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Experimental Workflow for Surface Stabilization

Prepare MgO (111)
Crystal Substrate

Anneal in O2

Atmosphere (>1450 °C)

Cool and Transfer
to UHV Chamber

Characterize Surface
(Electron Diffraction)

Perform Vibrational
Spectroscopy (HREELS)

Observation of
Oxygen Trimers

Conceptual Diagram for Laser-Based Synthesis
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Evolutionary Algorithm Ultrafast Laser Bent Ozone (03)
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Proposed Fullerene Encapsulation Route

Sequester O2 molecules
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Observation of Cyclic Ozone]. BenchChem, [2025]. [Online PDF]. Available at:
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ozone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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